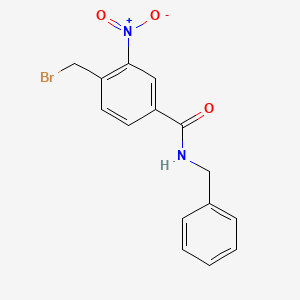
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a bromomethyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(bromomethyl)-3-nitrobenzamide typically involves the bromination of a benzyl derivative followed by nitration and subsequent amidation. One common method includes the following steps:
Bromination: The starting material, benzyl chloride, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to form benzyl bromide.
Nitration: The brominated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The final step involves the reaction of the nitrated brominated compound with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of substituted benzamides with various functional groups replacing the bromine atom.
Reduction: Formation of N-Benzyl-4-(aminomethyl)-3-nitrobenzamide.
Oxidation: Formation of N-Benzyl-4-(carboxymethyl)-3-nitrobenzamide.
Scientific Research Applications
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its anti-inflammatory properties, particularly in the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in human gingival fibroblasts
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl-4-(bromomethyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Anti-Inflammatory Activity: The compound inhibits the production of IL-6 and PGE2 by interfering with the signaling pathways activated by lipopolysaccharides (LPS) in human gingival fibroblasts
Molecular Targets: The primary targets include enzymes and receptors involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).
Comparison with Similar Compounds
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:
N-Benzyl-4-bromo-3-methylbenzamide: Similar structure but with a methyl group instead of a nitro group, leading to different chemical reactivity and biological activity.
N-Benzyl-4-sulfamoyl-benzamide: Contains a sulfamoyl group, which imparts different pharmacological properties and mechanisms of action.
Properties
CAS No. |
55715-02-1 |
|---|---|
Molecular Formula |
C15H13BrN2O3 |
Molecular Weight |
349.18 g/mol |
IUPAC Name |
N-benzyl-4-(bromomethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H13BrN2O3/c16-9-13-7-6-12(8-14(13)18(20)21)15(19)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,19) |
InChI Key |
OLCWGNFSGMFPMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















